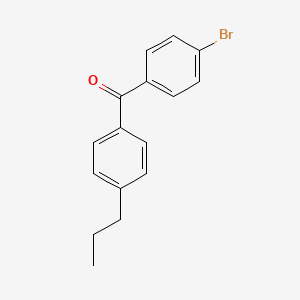

4-Bromo-4'-n-propylbenzophenone

Descripción general

Descripción

4-Bromo-4’-n-propylbenzophenone: is an organic compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a bromine atom at the 4-position and a propyl group at the 4’-position on the benzophenone structure. This compound has a molecular formula of C16H15BrO and a molecular weight of 303.19 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-n-propylbenzophenone can be synthesized via a Friedel-Crafts acylation reaction. The process involves the reaction of 4-bromobenzoyl chloride with n-propylbenzene in the presence of aluminum chloride as a catalyst . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods: The industrial production of 4-Bromo-4’-n-propylbenzophenone follows similar synthetic routes as described above. The reaction is scaled up, and the product is purified through recrystallization, often using solvents like hexane to achieve high purity .

Análisis De Reacciones Químicas

Reaction Equation

The general reaction can be represented as follows:

Yield and Purity

The product is typically isolated with yields ranging from 60% to 70%, depending on the reaction conditions and purification methods used, such as recrystallization or chromatography.

Chemical Reactions

4-Bromo-4'-n-propylbenzophenone can undergo various chemical transformations typical of benzophenone derivatives:

Photochemical Reactions

This compound exhibits significant photochemical properties, making it suitable for applications in UV filtering. It can undergo:

-

Excited State Transitions : The compound can exhibit n-pi* and pi-pi* transitions, which are crucial for its photophysical applications. Studies indicate that solvent polarity affects these transitions, with polar solvents leading to blue shifts in n-pi* transitions due to stabilization effects .

Electrophilic Substitution

The presence of the bromine substituent makes this compound susceptible to further electrophilic substitution reactions. Possible reactions include:

-

Bromination : Additional bromination can occur under appropriate conditions, leading to polybrominated products.

-

Nitration and Sulfonation : These reactions can introduce nitro or sulfonic acid groups at various positions on the aromatic rings.

Reduction Reactions

Reduction reactions can convert the carbonyl group into an alcohol or other functional groups, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

Characterization Techniques

Characterization of this compound is typically performed using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the hydrogen and carbon environments within the molecule.

-

Mass Spectrometry (MS) : Confirms molecular weight and structural integrity by analyzing fragmentation patterns.

-

Infrared Spectroscopy (IR) : Identifies functional groups by analyzing characteristic absorption peaks related to C=O stretching and aromatic C-H bending.

Recent Research Insights

Recent studies have focused on its photophysical properties, revealing how solvent interactions influence its electronic transitions, which could lead to enhanced performance in photoprotective applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research :

4-Bromo-4'-n-propylbenzophenone has been investigated for its potential anticancer properties. Similar compounds in the benzophenone class have shown promising activity against various cancer cell lines. For instance, studies have indicated that derivatives of benzophenones can induce apoptosis in malignant cells while sparing healthy cells, highlighting their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition :

The compound's structure allows it to interact with biological systems effectively, making it a candidate for enzyme inhibition studies. The presence of the bromine atom enhances its reactivity, which could be exploited in developing inhibitors for specific enzymes involved in cancer progression or other diseases .

Organic Synthesis

Synthetic Precursor :

this compound serves as a precursor in the synthesis of various organic compounds. It can undergo Friedel-Crafts acylation reactions, allowing for the introduction of different functional groups that can modify its properties and enhance its utility in further synthetic applications .

Photochemical Applications :

The compound has also been utilized in photochemical studies due to its ability to absorb UV light. This property makes it suitable for applications in photopolymerization processes and as a photosensitizer in organic reactions .

Material Science

UV Absorber :

In material science, this compound is being explored as a UV absorber in polymers and coatings. Its ability to absorb UV radiation helps protect materials from degradation caused by sunlight exposure, making it valuable in the development of durable materials for outdoor applications .

Case Study 1: Anticancer Activity

A study conducted on benzophenone derivatives demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis, suggesting a pathway for future drug development targeting specific cancers .

Case Study 2: Synthesis and Characterization

In an experimental setup, this compound was synthesized via a Friedel-Crafts reaction using aluminum chloride as a catalyst. The resulting product was characterized using NMR and IR spectroscopy, confirming its structure and purity. This synthesis method highlights the compound's versatility as a building block for further chemical modifications .

Mecanismo De Acción

The mechanism of action of 4-Bromo-4’-n-propylbenzophenone involves its interaction with molecular targets through its functional groups. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include nucleophilic substitution and reduction reactions .

Comparación Con Compuestos Similares

- 4-Bromo-4’-methylbenzophenone

- 4-Chloro-4’-propylbenzophenone

- 4-Fluoro-4’-propylbenzophenone

- 4-Iodo-4’-propylbenzophenone

Comparison: 4-Bromo-4’-n-propylbenzophenone is unique due to the presence of both a bromine atom and a propyl group, which influence its chemical reactivity and physical properties. Compared to its analogs, the bromine atom provides distinct reactivity patterns in substitution reactions, while the propyl group affects its solubility and interaction with other molecules .

Actividad Biológica

4-Bromo-4'-n-propylbenzophenone (CAS No. 64358-23-2) is an organic compound belonging to the benzophenone class, characterized by a bromine atom at the 4-position and a propyl group at the 4'-position of the benzophenone structure. This compound has garnered interest in scientific research due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H15BrO

- Molecular Weight : 303.19 g/mol

- Structural Features : The presence of a bromine atom and a propyl group contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may undergo photochemical reactions, particularly when exposed to ultraviolet (UV) light, leading to various downstream effects in biochemical pathways.

Key Mechanisms Include :

- Photochemical Reactions : Benzophenones are known for their ability to absorb UV light, which can lead to the formation of reactive species that may interact with cellular components .

- Hydrogen Bonding : The functional groups present allow for hydrogen bonding with biomolecules, influencing enzyme activities and receptor interactions.

- Electrophilic and Nucleophilic Reactions : The bromine atom can participate in substitution reactions, affecting the compound's reactivity in biological systems .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that benzophenone derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against prostate cancer cell lines (PC3 and DU145). The IC50 values for related compounds indicate a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology .

Mechanistic Studies

In vitro studies have highlighted that compounds within this class can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Inducing G0/G1 phase arrest, thereby inhibiting cell proliferation.

- DNA Damage Induction : Causing chromatin condensation and subsequent DNA damage, leading to programmed cell death .

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that factors such as lipophilicity and molecular size will influence its bioavailability. The presence of halogen atoms typically enhances metabolic stability but may also affect solubility in biological systems.

Propiedades

IUPAC Name |

(4-bromophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHKSYHZDXCNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373757 | |

| Record name | 4-Bromo-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-23-2 | |

| Record name | 4-Bromo-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.